

Technical Guide: Molecular Characterization and Analysis of Desfluoro Fluconazole

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Compound of Interest

Compound Name: 2-Phenyl-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Cat. No.: B13319916

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Executive Summary

In the high-stakes environment of antifungal drug development, impurity profiling is not merely a compliance check—it is a critical determinant of drug safety and efficacy. Desfluoro fluconazole (specifically the monodesfluoro analog, 2-desfluoro fluconazole) is a primary process impurity found in the synthesis of Fluconazole.

Designated as Fluconazole Related Compound B (USP) or Impurity D (EP), this molecule lacks one of the critical fluorine atoms on the phenyl ring. This guide provides a definitive technical analysis of its molecular weight, physicochemical shifts relative to the parent drug, and the rigorous HPLC protocols required for its detection.

Molecular Identity & Structural Analysis[1]

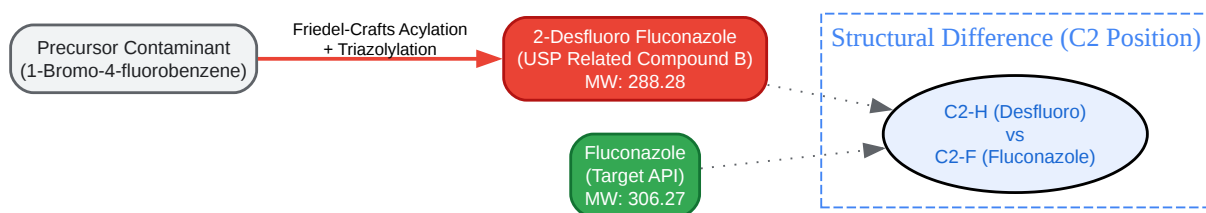
Desfluoro fluconazole arises primarily from the presence of 1-bromo-4-fluorobenzene as an impurity in the starting material (1-bromo-2,4-difluorobenzene). The absence of the fluorine atom at the ortho position (C2) significantly alters the electronic environment of the phenyl ring, affecting both retention time in chromatography and metabolic stability.

Comparative Chemical Data

Feature	Fluconazole (Parent API)	2-Desfluoro Fluconazole (Impurity)
IUPAC Name	2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol	2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS Number	86386-73-4	81886-51-3
Molecular Formula	C ₁₃ H ₁₂ F ₂ N ₆ O	C ₁₃ H ₁₃ FN ₆ O
Molecular Weight	306.27 g/mol	288.28 g/mol
Mass Shift	Reference	-17.99 Da (Loss of F, Gain of H)
Regulatory ID	USP: Fluconazole	USP: Related Compound B / EP: Impurity D

Structural Visualization (SAR Context)

The following diagram illustrates the structural relationship and the specific site of modification (C2 position on the phenyl ring) that distinguishes the impurity.



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Figure 1: Synthesis origin of Desfluoro Fluconazole showing the divergence from the target API pathway due to starting material contamination.

Physicochemical Profile

Understanding the physicochemical shift is vital for predicting the impurity's behavior during purification (crystallization) and analysis (HPLC).

Lipophilicity and Solubility

The fluorine atom is highly electronegative and lipophilic. Removing the ortho-fluorine reduces the lipophilicity of the phenyl moiety.

- LogP (Octanol/Water):
 - Fluconazole: ~0.5 (Experimental)[1][2]
 - Desfluoro Fluconazole: ~0.3 - 0.4 (Predicted)
- Implication: The impurity is slightly more polar than the parent drug. In Reverse Phase Chromatography (RP-HPLC), Desfluoro Fluconazole elutes before Fluconazole.

pKa and Ionization

Both molecules possess identical triazole rings, which are weak bases (pKa ~1.76). The change on the phenyl ring has a negligible inductive effect on the basicity of the triazole nitrogens. Therefore, pH-dependent solubility profiles remain similar, necessitating pH control in the mobile phase to suppress ionization for consistent retention.

Analytical Protocol: HPLC Detection

This protocol is derived from standard pharmacopeial methods (USP/EP) but optimized for high-resolution separation of the critical pair (Desfluoro vs. Fluconazole).

Method Principle

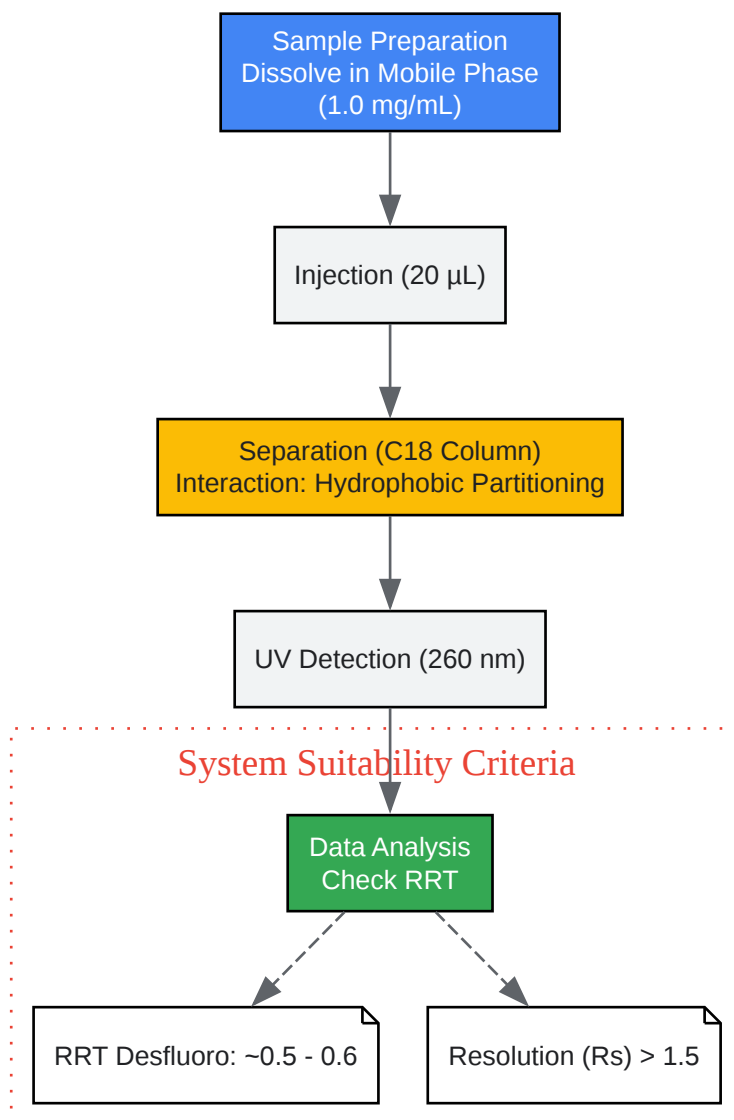
We utilize Reverse Phase Liquid Chromatography (RP-HPLC) with UV detection. The separation relies on the slight hydrophobicity difference created by the missing fluorine atom.

Operating Conditions

Parameter	Specification	Rationale
Column	C18 (L1), 250 x 4.6 mm, 5 µm	Standard stationary phase for polar-embedded aromatics.
Mobile Phase A	Water (or 10mM Ammonium Acetate)	Aqueous baseline.
Mobile Phase B	Acetonitrile : Methanol (80:20)	Organic modifier to adjust elution strength.
Mode	Isocratic (70% A : 30% B)	Stable baseline for reproducible RRT determination.
Flow Rate	1.0 mL/min	Standard backpressure/efficiency balance.
Wavelength	260 nm	Absorption maximum for the triazole/phenyl system.
Temperature	30°C	Improves mass transfer and peak shape.

Execution Workflow & System Suitability

To ensure data integrity, the following workflow must be validated.



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Figure 2: Analytical workflow for the detection of Desfluoro Fluconazole with critical system suitability checkpoints.

Identification by Relative Retention Time (RRT)

Because Desfluoro Fluconazole is more polar (less lipophilic) than the parent API:

- Desfluoro Fluconazole RRT: ~0.5 to 0.6 (Elutes first)
- Fluconazole RRT: 1.0

- Note: If the "Isomer" impurity (Impurity A) is present, it typically elutes after the Desfluoro impurity but still before the main peak.

References

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